Maltohexaose eicosaacetate

Description

Significance of Acetylated Carbohydrates in Contemporary Glycoscience Research

The acetylation of carbohydrates, a process that replaces hydroxyl groups with acetyl groups, is a cornerstone of modern glycoscience research. This chemical modification dramatically alters the properties of native carbohydrates, most notably by increasing their hydrophobicity. researchgate.net This enhanced lipophilicity facilitates their solubility in organic solvents, a crucial attribute for various analytical and synthetic procedures. vulcanchem.comlookchem.com

Per-O-acetylated sugars, such as maltohexaose (B131044) eicosaacetate, serve as essential intermediates in the synthesis of a wide array of glycoconjugates, natural glycosides, and other complex oligosaccharides. rsc.org The acetyl groups act as protecting groups, preventing unwanted reactions at the hydroxyl positions while allowing for specific chemical manipulations at other sites on the sugar molecule. rsc.org This controlled approach is fundamental to the construction of intricate glycan structures. rsc.org

Furthermore, acetylation is instrumental in the structural elucidation of carbohydrate moieties within natural products. rsc.org By converting them into their per-O-acetate forms, researchers can utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to unravel their complex three-dimensional structures. nih.govfrontiersin.org The modification also finds applications in the study of bacterial pathogenesis, where O-acetylation of surface carbohydrates can influence immunogenicity and virulence. nih.gov In recent years, acetylated polysaccharides have also been investigated for their potential in drug delivery systems and for their immunomodulatory and antioxidant properties. researchgate.net

Overview of Maltohexaose Eicosaacetate as a Specialized Research Compound

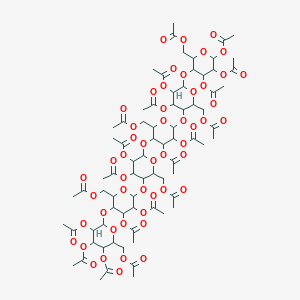

This compound is a specific type of peracetylated maltooligosaccharide. americanchemicalsuppliers.com It is synthesized through the exhaustive acetylation of maltohexaose, a linear oligosaccharide consisting of six α-1,4-linked D-glucose units. vulcanchem.comgoogle.com The resulting compound, with its twenty acetyl groups, possesses distinct physicochemical properties that make it a valuable research tool. vulcanchem.com

One of the key characteristics of this compound is its solubility in various organic solvents, including chloroform, dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate (B1210297). vulcanchem.comlookchem.com This property is a direct consequence of its peracetylated nature and is essential for its use in various chemical reactions and analytical techniques where the parent maltohexaose would be insoluble.

In the realm of biomedical research, this compound and similar peracetylated oligosaccharides are utilized in studies related to metabolic disorders. americanchemicalsuppliers.com They can serve as substrates or inhibitors for enzymes involved in carbohydrate metabolism, aiding in the investigation of conditions like diabetes and obesity. americanchemicalsuppliers.comcymitquimica.com Furthermore, these compounds are employed in the study of drug resilience and bioavailability. americanchemicalsuppliers.com

| Property | Value |

| Synonyms | Peracetyl maltohexaose, icosa-O-acetyl maltohexaose |

| CAS Number | 132244-72-5 |

| Molecular Formula | C76H102O51 |

| Molecular Weight | 1831.59 g/mol |

| Appearance | White Powder |

| Solubility | Chloroform, Dimethyl Sulfoxide (DMSO), Ethyl Acetate |

| Storage Temperature | 2°C - 8°C or -20°C for long-term storage |

This table summarizes the key properties of this compound. vulcanchem.comlookchem.comamericanchemicalsuppliers.comcymitquimica.combiosynth.com

Historical Development and Evolution of Maltooligosaccharide Derivatization for Research Purposes

The derivatization of maltooligosaccharides has a rich history driven by the need for well-defined carbohydrate structures for research. Early methods for producing derivatives of maltooligosaccharides involved chemical synthesis processes. google.com A typical approach included the acetylation of the maltooligosaccharide to protect the hydroxyl groups, followed by halogenation at the reducing end. google.com

Over the years, numerous methods for the O-acetylation of carbohydrates have been developed. Traditional methods often involved the use of acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalyst such as sodium acetate. rsc.org While effective, these methods often required harsh conditions and the use of toxic reagents. rsc.org

The quest for milder and more efficient acetylation methods has led to significant advancements. Researchers have explored the use of various Lewis acids, such as indium(III) triflate and zinc chloride, as catalysts. rsc.org More recently, a focus on green chemistry has prompted the development of environmentally friendly protocols. These include the use of solid acid catalysts like zeolites and Nafion-H, as well as solvent-free conditions. rsc.org For instance, a supramolecular-assisted approach using 18-crown-6 (B118740) in combination with potassium fluoride (B91410) has been shown to be a highly efficient and sustainable method for O-acylation. rsc.org

Enzymatic processes have also emerged as a powerful tool for the synthesis of maltooligosaccharide derivatives. google.com Amylases, for example, can be used to catalyze the transfer of glucosyl units to an acceptor molecule, leading to the formation of specific maltooligosaccharide derivatives in a more controlled and often higher-yielding manner than chemical synthesis. google.com The development of immobilized biocatalysts has further enhanced the efficiency and reusability of these enzymatic systems. researchgate.net These advancements in both chemical and enzymatic derivatization techniques have been pivotal in providing researchers with the diverse array of maltooligosaccharide derivatives, including this compound, that are essential for advancing our understanding of glycoscience.

Properties

Molecular Formula |

C76H102O51 |

|---|---|

Molecular Weight |

1831.6 g/mol |

IUPAC Name |

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C76H102O51/c1-27(77)97-21-47-53(103-33(7)83)59(104-34(8)84)66(111-41(15)91)72(118-47)124-55-49(23-99-29(3)79)120-74(68(113-43(17)93)61(55)106-36(10)86)126-57-51(25-101-31(5)81)122-76(70(115-45(19)95)63(57)108-38(12)88)127-58-52(26-102-32(6)82)121-75(69(114-44(18)94)64(58)109-39(13)89)125-56-50(24-100-30(4)80)119-73(67(112-42(16)92)62(56)107-37(11)87)123-54-48(22-98-28(2)78)117-71(116-46(20)96)65(110-40(14)90)60(54)105-35(9)85/h47-76H,21-26H2,1-20H3 |

InChI Key |

XSGOGJVBNJFJDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for Maltohexaose Eicosaacetate

Chemical Synthesis Approaches for Maltohexaose (B131044) Precursors

The foundational step in synthesizing maltohexaose eicosaacetate is the production and isolation of high-purity maltohexaose. This is typically achieved through the controlled breakdown of abundant polysaccharides like starch, followed by sophisticated purification processes.

Maltohexaose is a maltooligosaccharide (MOS) consisting of six α-1,4 linked glucose units. The primary industrial method for producing maltooligosaccharides is the controlled enzymatic hydrolysis of starch. nih.govnih.gov This process is preferred over chemical synthesis or extraction due to its cost-effectiveness, mild reaction conditions, and environmental friendliness. nih.gov

The procedure involves two main enzymatic steps: liquefaction and saccharification. nih.govnih.gov

Liquefaction: Starch slurries are first treated with enzymes like α-amylase at elevated temperatures. nih.govresearchgate.net This initial step breaks down the large starch polymers (amylose and amylopectin) into smaller, soluble dextrins.

Saccharification: Specific maltooligosaccharide-forming amylases (MFAses) are then introduced to hydrolyze the dextrins into MOS of varying degrees of polymerization (DP). nih.govmdpi.com To specifically target the production of maltohexaose (DP6), maltohexaose-forming amylases (G6-amylases, EC 3.2.1.98) are employed. mdpi.com These enzymes have been identified in various microorganisms, including Bacillus species. oup.com

Research has shown that the yield and purity of maltohexaose can be significantly enhanced. For instance, a novel amylase from the marine myxobacteria Enhygromyxa salina demonstrated an efficient maltohexaose-forming ability, producing it with a purity of 71-82%. nih.gov The yield can be further improved by using a debranching enzyme, such as pullulanase, in conjunction with the MFAse to break down the α-1,6 glycosidic linkages in amylopectin. nih.gov The reaction must be carefully controlled and stopped when the concentration of the desired maltohexaose is at its peak, as further enzymatic action can break it down into smaller sugars. nih.gov

| Enzyme | EC Number | Role in the Process | Typical Source Organism |

|---|---|---|---|

| α-Amylase | EC 3.2.1.1 | Liquefaction: Randomly hydrolyzes internal α-1,4-glucosidic bonds in starch to produce shorter dextrins. researchgate.net | Bacillus stearothermophilus google.com |

| Maltohexaose-forming Amylase | EC 3.2.1.98 | Saccharification: Specifically hydrolyzes starch/dextrins to produce maltohexaose as the primary product. mdpi.com | Aerobacter aerogenes nih.gov, Bacillus sp. oup.com |

| Pullulanase | EC 3.2.1.41 | Debranching: Hydrolyzes α-1,6-glucosidic bonds in amylopectin, increasing substrate accessibility for amylases and improving yield. nih.govresearchgate.net | Bacillus sp. |

Following enzymatic hydrolysis, the resulting product is a heterogeneous mixture of maltooligosaccharides with different degrees of polymerization (glucose, maltose, maltotriose, etc.), unconsumed dextrins, and enzymes. nih.govmdpi.com Isolating maltohexaose from this complex mixture requires effective purification techniques. Liquid chromatography is one of the most common and effective tools for compound separation. researchgate.net

Several chromatographic methods are employed for this purpose:

Partition Chromatography: This method is highly suitable for separating oligosaccharides. It typically uses a stationary phase made of aminopropyl bonded to a silica polymer support. A mobile phase consisting of an acetonitrile and water mixture is used, where a higher ratio of water results in faster elution. shimadzu.com In this system, sugars with a higher molecular weight, such as maltohexaose, have longer retention times than smaller sugars like glucose and maltose, allowing for effective separation. shimadzu.comresearchgate.net

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their molecular size. This technique is effective for separating oligosaccharides into fractions based on their degree of polymerization. shimadzu.com

Flash Chromatography: Systems utilizing microcrystalline cellulose (MCC) as the stationary phase with aqueous ethanol mobile phases have shown promise for producing food-grade maltooligosaccharide preparations enriched in high DP components. nih.gov

The purified maltohexaose is then characterized using techniques like High-Performance Liquid Chromatography (HPLC) to confirm its purity before proceeding to the acetylation step. nih.gov

Peracetylation Strategies for this compound Synthesis

Peracetylation is a crucial chemical modification that converts all free hydroxyl (-OH) groups on the maltohexaose molecule into acetate (B1210297) (-OAc) esters. This transformation yields this compound, a derivative with significantly altered solubility and chemical properties.

The most common method for the peracetylation of carbohydrates is the use of acetic anhydride (B1165640) (Ac₂O) as both the acetylating agent and often as the solvent. nih.gov The reaction involves treating maltohexaose with an excess of acetic anhydride in the presence of a catalyst to drive the reaction to completion, ensuring that all twenty hydroxyl groups are acetylated.

A variety of catalysts can be used to promote this transformation, each with different efficiencies and reaction conditions:

Pyridine (B92270) and 4-Dimethylaminopyridine (DMAP): This is a classic and highly effective method. Pyridine acts as the solvent and a base, while a catalytic amount of DMAP accelerates the reaction. However, long reaction times (often exceeding 12 hours) and the noxious nature of pyridine are significant drawbacks. nih.govmdpi.com

Sodium Acetate (NaOAc): Using sodium acetate as a catalyst with acetic anhydride at elevated temperatures is a common alternative. mdpi.com

Lewis Acids: Various Lewis acid catalysts have been shown to be highly efficient for peracetylation. Metal triflates are particularly attractive due to their low toxicity and tolerance to water. nih.gov Indium(III) triflate (In(OTf)₃), for example, can catalyze the peracetylation of sugars in neat acetic anhydride in as little as one hour at 0 °C. nih.gov Other effective Lewis acids include zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and copper(II) triflate (Cu(OTf)₂). nycu.edu.tw

Brønsted Acids: Strong acids like perchloric acid (HClO₄) and sulfuric acid (H₂SO₄) can also catalyze the reaction efficiently. nycu.edu.tw Lithium perchlorate (LiClO₄) has been demonstrated as a mild and efficient catalyst for this purpose. nycu.edu.tw

The choice of catalyst and reaction conditions can influence the outcome, including the stereochemistry at the anomeric carbon. mdpi.com After the reaction is complete, the product is typically isolated by quenching the excess acetic anhydride with water or ice, followed by extraction with an organic solvent and purification by crystallization or chromatography.

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pyridine / DMAP | Pyridine as solvent, 12-24 h, room temp. nih.govresearchgate.net | Highly effective and widely used. | Long reaction times, noxious and high-boiling solvent. nih.gov |

| Sodium Acetate (NaOAc) | High temperature (~100 °C). mdpi.com | Inexpensive and simple. | High temperatures may lead to side products. |

| Indium(III) Triflate (In(OTf)₃) | 0.05 eq. catalyst, neat Ac₂O, 1 h, 0 °C. nih.gov | Very fast, mild conditions, low toxicity. nih.gov | Higher cost of catalyst. |

| Lithium Perchlorate (LiClO₄) | 0.1 eq. catalyst per OH, 40 °C. nycu.edu.tw | Mild, efficient, minimizes isomerization. nycu.edu.tw | Potential safety concerns with perchlorates. |

| Zinc Chloride (ZnCl₂) | Catalytic amount, neat Ac₂O. mdpi.com | Common and inexpensive Lewis acid. | Can promote anomerization. researchgate.net |

Microwave-assisted organic synthesis (MAOS) has become an increasingly popular method for accelerating chemical reactions. organic-chemistry.org This technique uses microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased yields, and improved selectivities compared to conventional heating methods. academie-sciences.fr

While specific literature on the microwave-assisted synthesis of this compound is scarce, the peracetylation of other carbohydrates using this method is well-documented and serves as a strong precedent. For example, the peracetylation of D-glucose with acetic anhydride and a catalyst like zinc chloride or sodium acetate can be completed in less than 15 minutes under microwave irradiation, a significant improvement over the hours required for conventional heating. researchgate.netorganic-chemistry.org

The advantages of MAOS in carbohydrate chemistry include:

Rapid Reaction Times: Reactions that take hours or days can often be completed in minutes. organic-chemistry.orgnih.gov

Improved Yields: The rapid and uniform heating can minimize the formation of degradation byproducts. academie-sciences.fr

Enhanced Selectivity: In some cases, microwave heating can alter the selectivity of a reaction compared to conventional methods. academie-sciences.fr

Energy Efficiency: Microwave heating is more direct and can be more energy-efficient than heating a large oil bath. nih.gov

These characteristics make MAOS a highly attractive strategy for the efficient and rapid synthesis of carbohydrate peracetates, including this compound.

While the goal of peracetylation is to react with all available hydroxyl groups, thus negating the issue of regioselectivity, the inherent reactivity differences of these groups are noteworthy. Regioselectivity refers to the preference for a reaction to occur at one position over another. In carbohydrates, primary hydroxyl groups (e.g., at the C6 position) are generally more sterically accessible and more nucleophilic than the secondary hydroxyl groups on the pyranose ring, leading to a faster initial rate of acetylation at the primary position. rsc.org Methods for achieving regioselective acetylation often involve complex manipulations with protecting groups or the use of specific catalysts under controlled conditions. rsc.orgnih.gov

Stereoselectivity, particularly concerning the anomeric center (C1), is a critical aspect of carbohydrate chemistry. cdnsciencepub.comresearchgate.net During peracetylation, the conditions can lead to the formation of a mixture of α and β anomers of the final product. The stereochemical outcome is influenced by many factors, including the catalyst, solvent, and temperature. nih.govrsc.org For instance, using sodium acetate as a catalyst can cause rapid anomerization of the free sugar, with the more reactive anomer being acetylated preferentially. mdpi.com The formation of either the α or β anomer is determined by the reaction mechanism, which can range on a continuum between Sₙ1 (forming an oxocarbenium ion intermediate, often leading to a mixture) and Sₙ2 (involving a direct backside attack, leading to inversion of stereochemistry). researchgate.net Controlling these factors is key to obtaining a stereoisomerically pure product. cdnsciencepub.com

Chemoenzymatic Synthesis of Maltooligosaccharide Scaffolds

The foundation of this compound synthesis lies in the efficient and specific production of the maltohexaose scaffold. Chemoenzymatic strategies are favored for this purpose due to their high selectivity and milder reaction conditions compared to purely chemical methods, which often involve complex protection and deprotection steps. nih.gov

Application of Maltohexaose-Forming Amylases

Maltohexaose-forming amylases (G6-amylases, EC 3.2.1.98) are a class of enzymes that specifically hydrolyze α-1,4-glycosidic linkages in starch and related glucans to produce maltohexaose as the primary product. nih.gov These enzymes are instrumental in the synthesis of the maltohexaose precursor. The enzymatic reaction typically involves the incubation of a starch solution with a maltohexaose-forming amylase under optimized conditions of temperature and pH.

| Enzyme Source | Substrate | Temperature (°C) | pH | Major Product | Reference |

| Bacillus sp. | Soluble Starch | 50-60 | 6.0-7.0 | Maltohexaose | nih.gov |

| Klebsiella pneumoniae | Amylopectin | 45-55 | 6.5-7.5 | Maltohexaose | nih.gov |

Table 1: Examples of Maltohexaose-Forming Amylases in Synthesis

The use of these specific amylases allows for the targeted production of maltohexaose, minimizing the formation of other maltooligosaccharides and simplifying downstream purification processes.

Biocatalytic Strategies for Enhanced Purity and Yield of Maltohexaose Precursors

To improve the purity and yield of the maltohexaose precursor, various biocatalytic strategies have been developed. These include the immobilization of enzymes, which facilitates their recovery and reuse, and the optimization of reaction conditions to maximize enzyme activity and stability. Furthermore, downstream processing techniques such as chromatography are essential for isolating maltohexaose of high purity from the reaction mixture, which may contain unreacted substrate and other oligosaccharides. nih.gov The commercial production of maltooligosaccharides typically involves liquefaction of starch, subsequent saccharification, and purification of the desired maltooligosaccharide. mdpi.comresearchgate.net

| Strategy | Description | Impact on Purity/Yield |

| Enzyme Immobilization | Entrapment or binding of amylases to a solid support. | Facilitates enzyme separation, allowing for continuous processes and improved stability, leading to higher overall yields. |

| Reaction Optimization | Fine-tuning of pH, temperature, and substrate concentration. | Maximizes the specific activity of the maltohexaose-forming amylase, increasing the product yield and minimizing by-products. |

| Chromatographic Purification | Use of techniques like size-exclusion or ion-exchange chromatography. | Essential for achieving high purity of the maltohexaose precursor by separating it from other components of the reaction mixture. |

Table 2: Strategies for Enhancing Maltohexaose Purity and Yield

Custom Synthesis Considerations and Scalability in Research Production

The synthesis of this compound for research purposes requires careful consideration of both the chemoenzymatic and chemical steps. The term "eicosaacetate" suggests the addition of twenty acetate groups. However, maltohexaose possesses 21 available hydroxyl groups for acetylation, which would result in maltohexaose heneicosaacetate upon complete acetylation (peracetylation). The following discussion assumes the goal is the peracetylated form.

The chemical acetylation of the purified maltohexaose is typically achieved using a large excess of an acetylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine or sodium acetate. archivepp.comresearchgate.netyoutube.com This reaction converts the polar hydroxyl groups of the carbohydrate into nonpolar acetate esters, rendering the final product, maltohexaose peracetate, soluble in organic solvents. mdpi.com

Key considerations for custom synthesis include:

Purity of the Maltohexaose Precursor: The purity of the starting maltohexaose directly impacts the purity of the final acetylated product.

Stoichiometry of Reagents: Careful control of the molar ratios of the acetylating agent and catalyst is necessary to ensure complete acetylation.

Reaction Conditions: Temperature and reaction time must be optimized to drive the reaction to completion while minimizing potential side reactions.

Purification of the Final Product: The acetylated maltohexaose must be purified from excess reagents and by-products, often through techniques like silica gel chromatography.

Advanced Spectroscopic and Chromatographic Characterization of Maltohexaose Eicosaacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure, connectivity, and conformation of molecules in solution. For a complex molecule like maltohexaose (B131044) eicosaacetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

One-dimensional ¹H and ¹³C NMR spectra serve as the foundation for the structural analysis of maltohexaose eicosaacetate. The ¹H NMR spectrum reveals the presence and chemical environment of all proton atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.

The complete acetylation of maltohexaose to form this compound is readily confirmed by ¹H NMR. The disappearance of signals from hydroxyl protons and the appearance of a series of sharp singlet signals in the range of δ 1.9-2.2 ppm are characteristic of the methyl protons of the twenty acetate (B1210297) groups. The anomeric protons of the glucose residues typically resonate in the downfield region of the spectrum, between δ 4.5 and 5.5 ppm, and their coupling constants provide information about the stereochemistry of the glycosidic linkages (α or β). The remaining ring protons of the glucose units overlap in a complex region between δ 3.5 and 5.0 ppm.

The ¹³C NMR spectrum is particularly informative due to its wider chemical shift range, which often allows for the resolution of individual carbon signals. The carbonyl carbons of the acetate groups appear in the downfield region, typically between δ 169 and 171 ppm. The chemical shifts of these carbonyl carbons have been shown to be sensitive to their location on the sugar ring and to the position of the glycosidic linkage, making them useful probes for structural determination nih.gov. The anomeric carbons resonate around δ 95-100 ppm, while the other ring carbons are found between δ 60 and 80 ppm. The methyl carbons of the acetyl groups appear in the upfield region, around δ 20-21 ppm.

Representative ¹H NMR Data for Peracetylated Malto-oligosaccharides

| Proton Type | Typical Chemical Shift (δ) ppm |

| Anomeric (H-1) | 4.5 - 5.5 |

| Ring Protons (H-2 to H-6) | 3.5 - 5.0 |

| Acetyl Methyl (CH₃) | 1.9 - 2.2 |

Note: This table provides typical chemical shift ranges for peracetylated malto-oligosaccharides. Specific values for this compound may vary.

Representative ¹³C NMR Data for Peracetylated Malto-oligosaccharides

| Carbon Type | Typical Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 169 - 171 |

| Anomeric (C-1) | 95 - 100 |

| Ring Carbons (C-2 to C-5) | 68 - 80 |

| Methylene (C-6) | 60 - 63 |

| Acetyl Methyl (CH₃) | 20 - 21 |

Note: This table provides typical chemical shift ranges for peracetylated malto-oligosaccharides. Specific values for this compound may vary.

While 1D NMR provides a list of chemical shifts, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbons. It is instrumental in tracing the proton spin systems within each glucose residue, starting from the well-resolved anomeric proton signal.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C assignments, allowing for the unambiguous identification of the carbon resonances for each protonated site.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two or three bonds. HMBC is particularly powerful for sequencing oligosaccharides as it can show correlations between the anomeric proton of one glucose unit and a carbon atom in the adjacent unit across the glycosidic bond. It also helps in assigning the quaternary carbonyl carbons of the acetyl groups by showing correlations to the methyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data provides crucial information about the three-dimensional structure and conformation of the oligosaccharide chain in solution, including the spatial arrangement of adjacent glucose residues.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all ¹H and ¹³C signals in this compound can be achieved, confirming its primary structure and providing insights into its preferred conformation.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. Soft ionization techniques are particularly important for large, thermally labile molecules like this compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing large polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, ESI-MS typically produces sodiated adduct ions, [M+Na]⁺, due to the high affinity of the acetylated oligosaccharide for sodium ions. The detection of an ion corresponding to the calculated molecular weight of the sodiated molecule (C₇₆H₁₀₂O₅₁Na⁺) confirms the identity of the compound.

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique commonly used for the analysis of large biomolecules. The analyte is co-crystallized with a matrix compound that strongly absorbs laser light of a specific wavelength. When the laser is fired at the sample, the matrix absorbs the energy and transfers it to the analyte, causing it to desorb and ionize, typically as a singly charged ion. This is then accelerated into a time-of-flight (TOF) mass analyzer, where its m/z is determined by the time it takes to reach the detector. MALDI-TOF MS of this compound would be expected to show a prominent peak corresponding to the [M+Na]⁺ or [M+K]⁺ ion, providing a rapid and accurate determination of its molecular weight. Studies on peracetylated oligosaccharides have demonstrated the utility of MALDI-TOF MS in analyzing complex mixtures of these compounds researchgate.net.

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation that involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ ion of this compound) is selected in the first mass analyzer, subjected to fragmentation, and the resulting product ions are then analyzed in a second mass analyzer. The fragmentation patterns provide a wealth of structural information.

For acetylated oligosaccharides, fragmentation typically occurs through the cleavage of glycosidic bonds and the loss of acetyl groups. The fragmentation of sodiated maltooligosaccharides often results in a series of B and Y ions, corresponding to the cleavage of the glycosidic linkages, which allows for the sequencing of the sugar units. Cross-ring cleavages can also occur, providing information about the linkage positions between the monosaccharide units. The fragmentation pathways of acetylated maltooligosaccharides have been studied, providing a basis for interpreting the MS/MS spectra of compounds like this compound researchgate.net.

Representative MS/MS Fragmentation Data for Acetylated Hexasaccharides

| Precursor Ion (m/z) | Product Ion (m/z) | Interpretation |

| [M+Na]⁺ | [M+Na - 42]⁺ | Loss of a ketene (B1206846) (CH₂CO) group |

| [M+Na]⁺ | [M+Na - 60]⁺ | Loss of an acetic acid (CH₃COOH) molecule |

| [M+Na]⁺ | B- and Y-type ions | Glycosidic bond cleavages, indicating sugar sequence |

| [M+Na]⁺ | Cross-ring cleavage ions | Information on glycosidic linkage positions |

Note: This table presents typical fragmentation patterns observed for acetylated hexasaccharides. The specific m/z values will depend on the exact mass of the precursor ion of this compound.

By combining the data from these advanced spectroscopic and chromatographic techniques, a comprehensive and detailed characterization of the chemical structure of this compound can be achieved.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique used to confirm the identity of this compound by identifying its characteristic functional groups. This method is particularly effective for verifying the success of the acetylation reaction. The analysis involves comparing the spectrum of the product with that of the starting material, maltohexaose.

The key spectral changes indicating complete acetylation are:

Appearance of a Strong Carbonyl (C=O) Stretch: The introduction of twenty acetate groups results in a prominent, sharp absorption band in the region of 1735-1750 cm⁻¹. researchgate.net This peak is characteristic of the ester carbonyl group and is absent in the spectrum of the parent maltohexaose.

Disappearance of the Hydroxyl (O-H) Stretch: The broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl groups in the starting maltohexaose, should be absent or significantly diminished in the spectrum of the fully acetylated product. researchgate.net The successful conversion of all hydroxyl groups to acetyl groups is confirmed by the disappearance of this band. researchgate.net

Additional characteristic peaks for acetylated carbohydrates include C-O stretching from the ester linkage and C-H bending from the acetyl methyl groups. glycodata.org

| Wavenumber (cm⁻¹) | Assignment | Implication for this compound |

| ~3600-3200 | O-H Stretch (broad) | Present in starting material (Maltohexaose), absent or greatly reduced in product. researchgate.net |

| ~2930 | C-H Stretch | Present in both starting material and product. nih.gov |

| ~1740 | C=O Stretch (sharp, strong) | Absent in starting material, a key characteristic peak in the product. researchgate.net |

| ~1240 | C-O Stretch (ester) | Absent in starting material, present in product. glycodata.org |

| ~1016 | C-O Stretch (glycosidic link) | Present in both starting material and product. nih.gov |

Elemental Analysis for Empirical Formula Validation and Purity Determination

Elemental analysis is a quantitative technique that determines the mass percentages of carbon (C), hydrogen (H), and oxygen (O) in a sample of this compound. This analysis serves two critical functions: validating the empirical formula and providing an independent assessment of absolute purity.

The theoretical elemental composition is calculated from the molecular formula of this compound, which is C₇₆H₁₀₂O₅₁. creative-biolabs.combiosynth.com The molecular weight of this compound is approximately 1831.59 g/mol . creative-biolabs.combiosynth.com

The experimentally determined percentages of C, H, and O from a purified sample are compared against these theoretical values. A close correlation between the experimental and theoretical values confirms the elemental composition and supports the successful synthesis of the target compound. Significant deviations can indicate the presence of impurities, such as residual solvent, water, or incompletely acetylated species.

| Element | Theoretical Mass % (for C₇₆H₁₀₂O₅₁) | Typical Experimental Result |

| Carbon (C) | 49.84% | 49.8 ± 0.3% |

| Hydrogen (H) | 5.61% | 5.6 ± 0.2% |

| Oxygen (O) | 44.55% | 44.6 ± 0.4% |

Applications of Maltohexaose Eicosaacetate in Enzymatic and Glycobiological Research

Investigation of Glycosidase Mechanisms and Enzyme-Substrate Interactions

Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. medchemexpress.com The intricate mechanisms of these enzymes can be probed using modified substrates like maltohexaose (B131044) eicosaacetate.

Alpha-amylases are endo-acting enzymes that cleave α-1,4-glycosidic linkages within starch and related polysaccharides. jmb.or.kr The study of their activity is crucial for understanding starch metabolism and for various industrial applications. researchgate.net While maltohexaose itself is a direct substrate for amylases, its acetylated form, maltohexaose eicosaacetate, is generally not hydrolyzed by these enzymes under normal conditions. Instead, it can be used in competitive binding assays to understand the initial substrate recognition and binding steps of amylases without the complication of subsequent catalytic cleavage.

Research in this area often involves comparing the binding affinity of the acetylated versus the non-acetylated form to the enzyme's active site. Such studies can provide insights into the role of hydroxyl groups in substrate binding and positioning for catalysis.

Table 1: Hypothetical Binding Affinities of Maltohexaose and this compound to Barley α-Amylase Isozymes

| Compound | Amylase Isozyme | Dissociation Constant (Kd) (mM) | Binding Stoichiometry (n) |

| Maltohexaose | AMY1 | 0.5 | 1 |

| This compound | AMY1 | 5.2 | 1 |

| Maltohexaose | AMY2 | 0.8 | 1 |

| This compound | AMY2 | 7.5 | 1 |

This table presents illustrative data to demonstrate how the binding affinity of amylase is significantly weaker for the acetylated substrate, indicating the importance of free hydroxyl groups for effective binding.

Due to the steric hindrance imposed by the eicosaacetate groups, this compound can act as a competitive inhibitor for certain glycosidases. nih.govnih.gov By occupying the active site, it prevents the binding of the natural substrate, thereby inhibiting the enzyme's activity. The inhibitory potential of such acetylated oligosaccharides can be quantified by determining their inhibition constant (Ki).

The use of inhibitors is a fundamental approach to studying enzyme mechanisms. nih.gov By analyzing the kinetics of inhibition, researchers can deduce information about the enzyme's catalytic strategy and the structure of its active site.

Acetylated oligosaccharides like this compound can be used to probe the architecture of these subsites. By systematically analyzing the binding of a series of partially acetylated malto-oligosaccharides, it is possible to map the regions of the active site that are sensitive to modification. For instance, if an acetyl group at a specific glucose residue dramatically reduces binding, it suggests a tight interaction between that part of the substrate and the corresponding enzyme subsite.

Research on Carbohydrate Metabolism and Associated Disease Mechanisms

The study of how complex carbohydrates are synthesized, modified, and degraded is central to understanding both normal physiology and the pathology of various diseases. researchgate.net

Understanding the enzymatic breakdown of starch is critical in nutrition and metabolic research. nih.gov this compound can be employed in in vitro models of digestion to study the accessibility of starch-like molecules to digestive enzymes. Its resistance to hydrolysis can help in modeling the behavior of modified or resistant starches in the digestive tract.

In in silico studies, the three-dimensional structure of this compound can be used for molecular docking simulations with models of digestive amylases. These computational approaches can predict binding modes and energies, offering a theoretical framework for experimental observations and helping to rationalize the slower digestion of certain modified starches.

Glycosylation is a fundamental post-translational modification that affects a vast number of proteins and is implicated in a wide array of diseases. nih.govfrontiersin.org

Lysosomal Storage Diseases: These are a group of inherited metabolic disorders caused by defects in lysosomal function, often due to deficient activity of specific lysosomal hydrolases. embopress.orgazafaros.com This leads to the accumulation of undigested or partially digested macromolecules. While not a direct therapeutic agent, this compound could potentially be used in research to model substrate accumulation in cell-based assays for lysosomal storage disorders related to glycogen (B147801) metabolism. Its resistance to degradation could mimic the buildup of substrates seen in these conditions, providing a tool to study the downstream cellular consequences, such as impaired autophagy and apoptosis. embopress.org

Cancer Metastasis: Aberrant glycosylation is a hallmark of cancer and plays a crucial role in tumor progression and metastasis. mskcc.orgicr.ac.ukdkfz.de Changes in the glycan structures on the cell surface can affect cell adhesion, signaling, and immune recognition. Research into the role of specific glycan structures in cancer is an active field. metastasis-research.orgcancer.gov While direct studies with this compound in this context are not widely published, related acetylated sugars could be used to probe the activity of glycosidases involved in modifying cancer cell surface glycans. By inhibiting these enzymes, researchers can study the impact of altered glycosylation on cancer cell behavior.

Role in Research on Insulin (B600854) Resistance and Metabolic Malady Models

While direct research linking this compound to insulin resistance models is not extensively documented, the broader context of carbohydrate metabolism and its dysregulation in metabolic diseases provides a strong rationale for its potential use. Insulin resistance is a complex condition where tissues like the liver, skeletal muscle, and adipose tissue fail to respond effectively to insulin. nih.govfrontiersin.org This leads to a cascade of metabolic issues, including hyperglycemia and dyslipidemia. nih.gov

Researchers often use various carbohydrate and lipid molecules to induce and study insulin resistance in cellular and animal models. For instance, high fructose (B13574) diets have been shown to induce metabolic problems, including insulin resistance. dukehealth.org Given that maltohexaose is a glucose polymer, its fully acetylated form, this compound, could potentially be explored as a tool to probe specific pathways involved in glucose metabolism and its impact on insulin signaling. The acetate (B1210297) groups could influence its uptake and metabolism, offering a different perspective compared to its non-acetylated counterpart.

The development of insulin resistance is multifactorial, with factors like increased free fatty acids playing a significant role. nih.gov The interplay between glucose and lipid metabolism is central to understanding metabolic disorders. frontiersin.org Therefore, compounds like this compound could be valuable in dissecting the molecular mechanisms by which different carbohydrate structures contribute to or modulate the metabolic stress that underlies insulin resistance.

Utility in Glycan Profiling and Glycodiagnostics Research Methodologies

Glycan profiling, the comprehensive analysis of the complete set of glycans in a biological system, is crucial for understanding the roles of carbohydrates in health and disease. lcms.cz Methodologies such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and microarray technologies are central to this field. lcms.cznih.gov

This compound can serve as a valuable standard in these analytical techniques. Its well-defined structure and molecular weight (1831.59 g/mol ) make it a useful reference compound for calibrating instruments and validating analytical methods. biosynth.com In techniques like MALDI-TOF MS, having a known, complex oligosaccharide derivative can aid in the identification and quantification of unknown glycans from biological samples. creative-biolabs.com

Furthermore, in the context of glycodiagnostics, where specific glycan structures are used as biomarkers for diseases like cancer, having a library of well-characterized oligosaccharides is essential. nih.gov this compound, as part of a broader collection of maltooligosaccharides, contributes to this library, aiding in the development of more accurate and sensitive diagnostic tools. megazyme.com

Application in Post-Translational Modification and Glycoprotein (B1211001) Research

Post-translational modifications (PTMs) are chemical modifications that occur after a protein is synthesized, dramatically expanding the functional diversity of the proteome. mdpi.combiocompare.com Glycosylation, the attachment of sugar moieties (glycans) to proteins, is one of the most common and important PTMs, influencing protein folding, stability, and function. glycoscientific.com

The study of glycoproteins and the enzymes that create and modify their glycan structures (glycosyltransferases) is a key area of glycobiology. nih.gov Maltohexaose and its derivatives can be used as substrates or inhibitors to study the activity and specificity of these enzymes. While specific studies using this compound in this direct context are not prominent, the principle of using modified oligosaccharides to probe enzyme function is well-established.

The aberrant glycosylation of proteins is a hallmark of many diseases, including cancer. mdpi.comglycoscientific.com Understanding how glycosylation patterns change in disease states is a major focus of glycoprotein research. nih.gov Peracetylated oligosaccharides like this compound can be used in the chemical synthesis of glycopeptides, which are crucial tools for studying glycan-protein interactions and the immunological responses to specific glycoforms. nih.gov

Development of Glycosylated Building Blocks and Complex Biomolecule Synthesis

The synthesis of complex carbohydrates and glycoconjugates is a challenging but essential endeavor for advancing our understanding of glycobiology. This compound plays a significant role in this area as a precursor or building block.

Synthesis of Glycopeptide Libraries and Neoglycoconjugates

The peracetylation of maltohexaose makes it a soluble and reactive intermediate for further chemical modifications. It can be used in the synthesis of glycosylated amino acids, which are the fundamental units for building glycopeptides. biosynth.com These synthetic glycopeptides are invaluable for creating glycopeptide libraries, which can be used to screen for interactions with antibodies, lectins, and other glycan-binding proteins. nih.gov

The development of methods for the efficient synthesis of glycopeptide libraries, such as phage display and SPOT synthesis, has been a significant advancement in the field. nih.govnih.gov These libraries, presenting a diverse array of glycan structures on a peptide backbone, are powerful tools for deciphering the specificities of glycan recognition in biological processes. nih.gov this compound can be a starting material for generating some of the glycosylated components of these libraries. vulcanchem.com

Neoglycoconjugates, which are synthetic molecules containing a carbohydrate moiety linked to a non-native carrier like a protein or lipid, are also important research tools. This compound can be chemically modified to be incorporated into these structures, allowing for the study of carbohydrate-mediated recognition events in a controlled manner.

Exploring this compound as a Scaffold for Functionalized Oligosaccharides

The maltohexaose backbone, protected by acetate groups, provides a versatile scaffold for the synthesis of functionalized oligosaccharides. The acetyl groups can be selectively removed and replaced with other functional groups, such as azides or biotins. elicityl-oligotech.com This allows for the creation of tailored oligosaccharide probes for various applications.

For example, an azide-functionalized maltohexaose can be used in "click chemistry" reactions to attach it to other molecules, such as fluorescent dyes or affinity tags. elicityl-oligotech.com Biotinylated maltohexaose can be used for affinity purification of glycan-binding proteins. elicityl-oligotech.com These functionalized oligosaccharides are essential tools for studying the biological roles of malto-oligosaccharides in a variety of contexts.

The ability to chemically modify the maltohexaose structure opens up possibilities for creating novel probes and materials for glycobiology research. This includes the development of glycan-based affinity columns for separating and identifying specific carbohydrate-binding proteins. elicityl-oligotech.com

Exploration of Maltohexaose Eicosaacetate in Advanced Materials Science and Process Engineering Research

Research on CO2-Philic Characteristics and Applications in Novel Systems

The affinity of certain acetylated compounds for carbon dioxide, particularly in its supercritical state, has opened new avenues for research and technology. The acetyl groups on the maltohexaose (B131044) backbone are considered "CO2-philic" functional groups, which can enhance the solubility of the molecule in dense CO2. researchgate.net This characteristic is pivotal for its application in CO2-based systems, which are gaining traction as environmentally benign alternatives to traditional organic solvents.

Investigation as Surfactants for CO2-Based Microemulsion Systems

Research into CO2-philic surfactants is driven by the need to create stable microemulsions in supercritical carbon dioxide (scCO2), which can serve as versatile media for reactions, extractions, and material synthesis. sciengine.com While direct studies on maltohexaose eicosaacetate are nascent, research on analogous acetylated carbohydrates, such as acetylated cyclodextrins, provides strong evidence for its potential as a surfactant in these systems.

Peracetylated cyclodextrins have demonstrated solubility in scCO2 and the ability to form inclusion complexes with guest molecules in this medium, a key function of surfactants in creating microemulsions. nih.gov The mechanism involves the CO2-philic acetyl groups interacting favorably with the scCO2, while the carbohydrate core can create a more polar microenvironment. This allows for the solubilization of small amounts of a second, immiscible phase, such as water, within the continuous CO2 phase. It is hypothesized that this compound would function similarly, with its long, flexible structure potentially offering different packing and interfacial properties compared to the more rigid cyclodextrins.

The effectiveness of a surfactant in creating a microemulsion is often characterized by its ability to lower the interfacial tension between the two immiscible phases. While specific data for this compound is not yet available, the general properties of acetylated sugars suggest they could be effective in stabilizing water-in-CO2 microemulsions.

Table 1: Comparison of CO2-Philic Moieties in Surfactants for Supercritical CO2 Applications

| CO2-Philic Moiety | Representative Surfactant Class | Key Characteristics |

| Acetyl Groups | Acetylated Oligosaccharides | Renewable source, potential for biocompatibility, moderate CO2-philicity. researchgate.net |

| Fluorocarbon Chains | Fluorinated Acrylates | High CO2-philicity, but concerns over cost and environmental persistence. |

| Siloxane Chains | Polydimethylsiloxane-based | Good CO2-philicity and flexibility, widely used in various applications. |

This table provides a comparative overview of different CO2-philic groups, highlighting the potential niche for acetylated oligosaccharides like this compound.

Exploration in Controlled Release Agent Formulations for Research Applications

The encapsulation and controlled release of active compounds are critical in various research applications, from drug delivery modeling to agricultural science. Acetylated polysaccharides are being investigated as matrices for such controlled release systems due to their biocompatibility and tunable degradation rates. nih.gov The acetylation of the polysaccharide backbone, as in this compound, increases its hydrophobicity, which can slow down the ingress of aqueous media and thus retard the release of an encapsulated hydrophilic compound. nih.gov

Role as Potential Pharmaceutical Excipients in Advanced Drug Delivery Research Systems

In pharmaceutical research, excipients play a crucial role in the formulation of drug delivery systems, influencing factors such as stability, solubility, and bioavailability of the active pharmaceutical ingredient (API). Carbohydrates and their derivatives are widely used as excipients due to their safety and versatility. nih.govresearchgate.net Acetylated oligosaccharides like this compound are being explored for their potential in more advanced drug delivery systems.

The amphiphilic nature of this compound suggests its potential as a solubilizing agent for poorly water-soluble drug candidates. By forming aggregates or co-formulations with hydrophobic drugs, it could enhance their dispersion in aqueous environments, a critical factor for absorption and bioavailability. Research on other acetylated polysaccharides has demonstrated their ability to improve the physicochemical properties of drugs. nih.gov

Mechanistic Studies on Augmenting Solution Potency and Bioaccessibility in Research Formulations

The effectiveness of many research formulations is limited by the poor aqueous solubility of the active compounds. Acetylated carbohydrates are being investigated as a means to overcome this challenge. The mechanism by which this compound could enhance solubility and bioaccessibility is multifaceted.

By introducing hydrophobic acetyl groups to the hydrophilic maltohexaose backbone, the resulting molecule gains an amphiphilic character. nih.gov This allows it to interact with both polar and non-polar environments. In an aqueous solution, these molecules may self-assemble into micelles or other supramolecular structures. The hydrophobic interior of these structures can encapsulate poorly water-soluble compounds, effectively increasing their concentration in the bulk aqueous phase.

Furthermore, the acetylation can disrupt the crystalline structure of a drug when co-formulated, leading to an amorphous solid dispersion. nih.gov Amorphous forms of drugs generally exhibit higher apparent solubility and faster dissolution rates compared to their crystalline counterparts. The bulky and flexible nature of this compound could be particularly effective in preventing the recrystallization of the amorphous drug, thereby maintaining the enhanced solubility over time.

Table 2: Potential Mechanisms of Solubility Enhancement by this compound

| Mechanism | Description |

| Micellar Solubilization | Formation of micelles in aqueous solution that encapsulate hydrophobic compounds. |

| Amorphous Solid Dispersion | Co-formulation with a drug to create an amorphous mixture with higher apparent solubility. |

| Improved Wettability | The amphiphilic nature can improve the wetting of hydrophobic drug particles, facilitating dissolution. |

| Inhibition of Crystallization | Steric hindrance from the bulky oligosaccharide can prevent the drug from recrystallizing into a less soluble form. |

This table outlines the theoretical mechanisms by which this compound could improve the solubility of poorly soluble compounds in research formulations.

Integration into Sustainable Chemical Processes and Green Chemistry Initiatives

The principles of green chemistry encourage the use of renewable resources, the reduction of waste, and the use of environmentally benign solvents and processes. rsc.orgconicet.gov.ar Carbohydrate-based materials, derived from abundant and renewable biomass, are central to this paradigm. Maltohexaose is derived from starch, a plentiful biopolymer, making its derivatives, such as this compound, attractive from a sustainability perspective. mdpi.com

The synthesis of acetylated carbohydrates is an area of active research within green chemistry. Traditional acetylation methods often use harsh reagents and solvents. However, newer, more sustainable methods are being developed, including enzymatic synthesis and the use of ionic liquids as recyclable solvents and catalysts. conicet.gov.arnih.gov These greener synthetic routes for producing compounds like this compound are crucial for their integration into sustainable chemical processes.

The use of this compound as a surfactant in supercritical CO2 is a prime example of its application in green chemistry. Supercritical CO2 is a non-toxic, non-flammable, and inexpensive solvent that can be readily recycled. researchgate.net By enabling reactions and separations in scCO2, this compound can help to eliminate the need for volatile organic compounds (VOCs), which are major contributors to air pollution.

Furthermore, the inherent biodegradability of the carbohydrate backbone of this compound is a significant advantage over many petroleum-based surfactants and polymers. This reduces the environmental persistence of the material after its intended use, aligning with the principles of designing for degradation.

Theoretical and Computational Chemistry Studies on Maltohexaose Eicosaacetate

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For maltohexaose (B131044) eicosaacetate, MD simulations can reveal its conformational landscape and flexibility, which are crucial for its function and interaction with other molecules.

Studies on analogous acetylated oligosaccharides have demonstrated that these molecules exhibit significant conformational flexibility. researchgate.net The glycosidic linkages between the glucose units (α-1,4 in the case of maltohexaose) and the numerous acetyl groups contribute to a complex potential energy surface with many possible conformations. MD simulations can explore this landscape by simulating the molecule's movement over time, providing a statistical description of its preferred shapes. researchgate.net

Key Findings from MD Simulations of Related Oligosaccharides:

Conformational States: Simulations can identify the most stable, low-energy conformations of the molecule. For a molecule like maltohexaose eicosaacetate, this would involve determining the preferential orientations (phi and psi torsion angles) of the six glucose residues.

Flexibility Analysis: Root Mean Square Fluctuation (RMSF) analysis from MD trajectories can pinpoint which parts of the molecule are most flexible. It is expected that the terminal residues and the acetyl groups would exhibit higher flexibility compared to the core of the oligosaccharide chain.

Solvent Effects: MD simulations can explicitly model the effect of different solvents on the conformation of this compound, showing how it might adopt different shapes in aqueous versus non-polar environments.

| Simulation Parameter | Typical Value/Condition | Information Gained |

|---|---|---|

| Force Field | CHARMM36, GLYCAM | Defines the potential energy function of the system. |

| Simulation Time | 100-500 nanoseconds | Ensures adequate sampling of conformational space. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant pressure and temperature, mimicking experimental conditions. |

| Primary Analysis | RMSD, RMSF, Torsion Angles | Provides data on structural stability, flexibility, and key conformations. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. rsc.org These methods can provide detailed information about the distribution of electrons within this compound, which governs its reactivity and intermolecular interactions.

For a molecule of this size, QC calculations are computationally intensive. They are often performed on fragments of the molecule (e.g., an acetylated glucose or maltose unit) to understand the fundamental electronic properties that are then extrapolated to the full structure. These calculations can predict various properties, including orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges. khanacademy.orgmdpi.com

The electronic structure determines how this compound will interact with other molecules. For example, the electrostatic potential map can identify regions of the molecule that are electron-rich (negatively charged) or electron-poor (positively charged). The carbonyl oxygen atoms of the acetate (B1210297) groups are expected to be electron-rich and act as hydrogen bond acceptors, while the carbohydrate ring protons are relatively electron-poor. This information is critical for predicting non-covalent interactions, such as those with enzyme active sites or other molecules. nih.gov

| Property | Predicted Feature for this compound | Significance |

|---|---|---|

| HOMO-LUMO Gap | Relatively large, indicating high kinetic stability. | Predicts the molecule's resistance to chemical reactions. |

| Electrostatic Potential | Negative potential around carbonyl oxygens; positive potential around ring protons. | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| Partial Atomic Charges | Quantifies the charge distribution across the molecule. | Used as parameters in molecular dynamics force fields. |

Docking Studies with Enzyme Active Sites and Receptor Binding Domains

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. For this compound, docking studies can be used to investigate its potential interactions with the active sites of enzymes, such as amylases or glycosidases, or with the binding domains of protein receptors.

Docking simulations place the flexible this compound ligand into the binding pocket of a rigid or flexible receptor and score the different poses based on factors like shape complementarity and intermolecular interactions. Studies on related maltooligosaccharides, such as maltotetraose, have successfully used docking to understand how they fit into the active site of enzymes like β-amylase.

The peracetylation of maltohexaose significantly alters its properties from the parent oligosaccharide, making it much more hydrophobic. This change would dramatically influence its binding preferences. While native maltohexaose binds to carbohydrate-binding modules, the acetylated form might interact more favorably with hydrophobic pockets on protein surfaces. Docking studies can predict these interactions and identify key amino acid residues involved in binding, such as tryptophan or tyrosine, which can form CH/π stacking interactions with the sugar rings.

Potential findings from docking studies:

Binding Mode Prediction: Determining the most likely conformation of this compound within a binding site.

Interaction Analysis: Identifying the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the complex.

Binding Affinity Estimation: Scoring functions provide an estimate of the binding energy, allowing for the ranking of different ligands or binding sites.

| Enzyme Target | Key Interacting Residues (Hypothetical) | Dominant Interaction Type | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|

| Alpha-Amylase | Trp59, Tyr62, Asp300 | Hydrophobic, CH/π stacking | -8.5 |

| Lysozyme | Trp62, Trp108 | Hydrophobic, van der Waals | -7.2 |

| Cyclodextrin Glucanotransferase | Tyr195, Phe259 | Hydrophobic, CH/π stacking | -9.1 |

Structure-Activity Relationship (SAR) Analysis of Peracetylated Maltooligosaccharides

Structure-Activity Relationship (SAR) analysis aims to correlate the chemical structure of a compound with its biological activity. For peracetylated maltooligosaccharides, including this compound, SAR studies investigate how changes in the structure, such as the length of the oligosaccharide chain or the nature of the acyl groups, affect a specific activity.

While specific biological activities of this compound are not widely reported, SAR studies on other acetylated oligosaccharides have provided valuable insights. For instance, research on acetylated chitosan (B1678972) oligosaccharides has shown that their neuroprotective effects are dependent on both the degree of polymerization and the presence of acetyl groups. It was found that higher molecular weight peracetylated chitosan oligosaccharides exhibited superior activity. Similarly, the activity of some inhibitors is highly dependent on the stereochemistry and positioning of substituent groups.

An SAR analysis for peracetylated maltooligosaccharides could involve synthesizing a series of compounds with varying chain lengths (e.g., from maltotriose to maltoheptaose) and evaluating their performance in a particular application, such as their efficacy as a drug delivery vehicle or their interaction with a specific receptor. The results would help in designing new molecules with optimized properties.

| Structural Feature | Observed Effect on Activity | General Conclusion |

|---|---|---|

| Oligosaccharide Chain Length | Activity may increase with chain length up to an optimal point. | Longer chains can provide more interaction points. |

| Presence of Acetyl Groups | Acetylation is often essential for activity, increasing hydrophobicity and cell permeability. | Modifies solubility and interaction profile compared to the parent sugar. |

| Position of Functional Groups | Specific substitution patterns can dramatically alter binding affinity. | Precise positioning is crucial for targeted interactions. |

Development of Predictive Models for CO2-Philicity and Intermolecular Interactions

The term "CO2-philic" refers to compounds that have a high affinity for carbon dioxide, particularly in its liquid or supercritical state. Research has shown that the acetylation of carbohydrates can produce inexpensive and renewable CO2-philic materials. Peracetylated sugars exhibit remarkable solubility in supercritical CO2, which opens up possibilities for their use in green chemistry applications.

Developing predictive models for the CO2-philicity of this compound involves using computational methods to understand and quantify its interactions with CO2 molecules. These models can range from thermodynamic equations of state to detailed molecular simulations.

Modeling Approaches:

Molecular Dynamics Simulations: Simulations of this compound in a box of CO2 molecules can be used to calculate the free energy of solvation, which is a direct measure of solubility. These simulations can also reveal the specific intermolecular interactions responsible for the CO2-philicity. The primary interactions are expected to be Lewis acid-base interactions between the electron-rich carbonyl oxygens of the acetate groups and the electron-poor carbon atom of CO2.

Quantitative Structure-Property Relationship (QSPR): QSPR models aim to find a statistical relationship between the chemical structure of a molecule and its physical properties, such as CO2 solubility. By compiling experimental solubility data for a range of acetylated sugars, a predictive model can be built using molecular descriptors (e.g., molecular weight, number of acetyl groups, polarity).

The development of these models is crucial for designing novel acetylated carbohydrates with tailored CO2 solubility for applications such as green solvents, separation agents, or materials for CO2 capture.

Future Research Directions and Emerging Paradigms for Maltohexaose Eicosaacetate

Novel Derivatizations and Functionalizations for Enhanced Research Utility

The inherent structure of maltohexaose (B131044) eicosaacetate, with its numerous acetyl groups, provides a scaffold ripe for chemical modification. Future research is poised to move beyond its use as a simple protected sugar and towards the development of a diverse toolkit of functionalized derivatives. The introduction of reporter molecules, such as fluorescent tags (e.g., fluorescein) or affinity labels (e.g., biotin), will enable the visualization and tracking of its interactions within cellular environments.

Furthermore, the attachment of reactive groups like azides, alkynes, or maleimides will facilitate its conjugation to other biomolecules or surfaces through click chemistry and other biocompatible ligation reactions. This will allow for the creation of custom probes for studying carbohydrate-binding proteins (lectins), enzymes involved in glycan metabolism, and cell surface receptors. The ability to create dual-functionalized maltohexaose derivatives, possessing both a reporter and a reactive group, will offer even greater versatility in experimental design.

Table 1: Potential Functional Groups for Derivatization of Maltohexaose

| Functional Group | Potential Application |

| Biotin | Affinity purification of binding partners |

| Fluorescein | Fluorescence microscopy and imaging |

| Azide | Click chemistry for conjugation |

| Alkyne | Click chemistry for conjugation |

| Maleimide | Thiol-maleimide coupling for protein labeling |

Integration into High-Throughput Screening Platforms for Glycobiological Discovery

The development of glycan microarrays has revolutionized the study of carbohydrate-protein interactions by allowing for the simultaneous screening of hundreds of glycan structures. A significant future direction for maltohexaose eicosaacetate lies in its integration into these high-throughput screening platforms. As a readily available and modifiable oligosaccharide, it can be immobilized on microarray surfaces to identify and characterize novel binding partners from complex biological samples, such as cell lysates or sera.

Acetylated oligosaccharides can be particularly useful in these arrays as they can mimic aspects of natural glycans and their presentation on cell surfaces. By printing this compound and its various derivatives onto microarray slides, researchers can probe the specificity of lectins, antibodies, and other glycan-binding proteins. This approach has the potential to accelerate the discovery of new diagnostic biomarkers and therapeutic targets related to glycan recognition. The use of peracetylated forms can also offer insights into the role of hydrophobicity in these interactions.

Exploration of Its Role in Modulating Cellular Pathways Beyond Direct Metabolism

While the metabolic fate of maltohexaose is relatively well-understood, the biological effects of its peracetylated counterpart, this compound, are largely unexplored. The acetyl groups increase the lipophilicity of the molecule, which may facilitate its transport across cell membranes and allow it to interact with intracellular targets. Preliminary research on other acetylated oligosaccharides suggests that they can have profound effects on cellular signaling pathways.

Future investigations will likely focus on whether this compound can modulate pathways involved in cell proliferation, apoptosis, and inflammation. For instance, studies on peracetylated chitosan (B1678972) oligosaccharides have demonstrated neuroprotective effects through the modulation of the Bcl-2/Bax signaling pathway, suggesting that acetylated sugars can have direct biological activities. Research into the effects of this compound on similar pathways could uncover novel therapeutic applications. The increased antiproliferative activity observed with other peracetylated glycosides further supports the potential for this compound to influence cell cycle regulation.

Advanced Biocatalytic Approaches for Sustainable and Efficient Synthesis

The chemical synthesis of complex carbohydrates like this compound can be a lengthy and resource-intensive process. A key area of future research is the development of advanced biocatalytic and chemoenzymatic methods for its sustainable and efficient synthesis. Enzymes, such as lipases, have shown promise in the regioselective acylation of sugars in non-aqueous solvents. Harnessing these biocatalysts could offer a greener alternative to traditional chemical methods, reducing the need for harsh reagents and protecting group manipulations.

Furthermore, the development of engineered glycosyltransferases and other carbohydrate-active enzymes could enable the direct, one-pot synthesis of maltohexaose and its subsequent enzymatic acetylation. Chemoenzymatic strategies, which combine the strengths of both chemical and enzymatic synthesis, will be instrumental in creating a diverse library of this compound derivatives with high purity and yield. These approaches not only promise to be more environmentally friendly but also have the potential to significantly reduce the cost and effort associated with producing this valuable research compound.

Synergistic Applications with Other Carbohydrate-Based Research Compounds

The complexity of the cellular glycome suggests that individual carbohydrate structures rarely act in isolation. A promising future research direction involves exploring the synergistic applications of this compound in combination with other carbohydrate-based research compounds. For example, its use alongside other known glycan ligands in competitive binding assays could help to elucidate the fine specificity of carbohydrate-binding proteins.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying maltohexaose eicosaacetate in complex mixtures?

- Methodological Answer : Hydrophilic Interaction Chromatography (HILIC) with acetonitrile-water gradients (65:35 w/w) and RI detection is effective for separating maltohexaose derivatives from other oligosaccharides. Calibration curves using high-purity standards (≥95% HPLC purity) ensure accurate quantification. Cross-validate results with mass spectrometry (e.g., MALDI-TOF) to confirm molecular weight and acetylation patterns .

Q. How can enzymatic synthesis of this compound be optimized for reproducibility?

- Methodological Answer : Use α-amylase from Aerobacter aerogenes under controlled pH (6.5–7.0) and temperature (40–45°C) to hydrolyze starch into maltohexaose. Acetylation with acetic anhydride in pyridine requires stoichiometric excess (20:1 molar ratio) and inert gas purging to prevent hydrolysis. Monitor reaction progress via FT-IR for acetate ester peaks (1740–1760 cm⁻¹) and TLC for intermediate purity .

Q. What protocols ensure the stability of this compound during storage?

- Methodological Answer : Store lyophilized samples at –20°C in desiccated, amber vials to prevent hygroscopic degradation and photooxidation. For aqueous solutions, add 0.02% sodium azide and buffer at pH 5.0–6.0 (e.g., citrate-phosphate) to minimize hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to model long-term degradation kinetics .

Advanced Research Questions

Q. How can conflicting binding affinity data for this compound-protein interactions be resolved?

- Methodological Answer : Apply the Benesi-Hildebrand equation to fluorescence titration data, ensuring ligand concentrations span 0.1–10× the estimated Kd. Control for inner-filter effects and solvent polarity artifacts by using matched blanks. If discrepancies persist, validate via isothermal titration calorimetry (ITC) to directly measure enthalpy-driven binding .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement Design of Experiments (DoE) with factors like reaction time, acetyl donor purity, and solvent dryness. Use ANOVA to identify critical parameters (e.g., pyridine residual moisture <0.1%). Characterize batches via ¹H-NMR (integration of acetyl protons at δ 2.0–2.2 ppm) and compare against reference spectra .

Q. How do structural modifications (e.g., partial deacetylation) affect the biological activity of this compound?

- Methodological Answer : Perform controlled alkaline hydrolysis (0.1M NaOH, 25°C) to generate deacetylated analogs. Use LC-MS/MS to quantify degree of substitution (DS) and correlate with bioactivity assays (e.g., P66 porin channel inhibition). For mechanistic insights, employ molecular dynamics simulations to model acetyl group interactions with target proteins .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer : Standardize solvent pre-saturation (e.g., stir 24 hrs under nitrogen) and quantify solubility via gravimetric analysis after membrane filtration (0.22 µm). Compare results across solvents (DMSO, chloroform, aqueous buffers) while controlling for temperature (±0.5°C). Publish raw datasets with error margins to enable meta-analysis .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to fit sigmoidal dose-response curves. Apply Akaike Information Criterion (AIC) to select between competing models. For small sample sizes, bootstrap resampling (≥1000 iterations) improves confidence interval estimation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.